pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a pentyl group and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of a pyrazole derivative with a suitable alkylating agent. One common method is the nucleophilic substitution reaction where the pyrazole derivative reacts with an alkyl halide under basic conditions . The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile, and a strong base like sodium hydride or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents, strong bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pentyl and propyl groups on the pyrazole ring enhances its lipophilicity and potential for interaction with hydrophobic biological targets .
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(2-propylpyrazol-3-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-3-5-6-8-13-11-12-7-9-14-15(12)10-4-2/h7,9,13H,3-6,8,10-11H2,1-2H3 |
InChI Key |
QUMZOQNQIODIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NN1CCC |
Origin of Product |
United States |
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